

Application Notes and Protocols for Boc-NHCH2CH2-PEG1-azide in Click Chemistry

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Compound of Interest		
Compound Name:	Boc-NHCH2CH2-PEG1-azide	
Cat. No.:	B3348523	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NHCH2CH2-PEG1-azide is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development.[1] Its structure comprises a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal azide group.[2][3][4][5] This configuration makes it a versatile tool for covalently linking biomolecules through "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[6] [7] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the azide group serves as a handle for click chemistry reactions.[8][9][10] The Boc-protected amine allows for orthogonal chemistry, enabling sequential conjugation steps.[1]

This document provides detailed application notes and experimental protocols for the use of **Boc-NHCH2CH2-PEG1-azide** in two major types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11] These methods are particularly relevant for the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11][12]

Key Applications



- PROTAC Synthesis: Boc-NHCH2CH2-PEG1-azide serves as a PEG-based PROTAC linker, connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand. This facilitates the targeted degradation of pathogenic proteins.[11][12]
- Antibody-Drug Conjugates (ADCs): The hydrophilic PEG linker can be used to attach
 cytotoxic drugs to monoclonal antibodies.[12] This improves the solubility, stability, and
 circulation half-life of the ADC, while potentially reducing aggregation.[8][10][13]
- Biomolecule Labeling: The azide functionality allows for the efficient labeling of alkynemodified proteins, nucleic acids, and other biomolecules for visualization and tracking studies.[14]
- Surface Functionalization: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials development.[2]

Chemical Properties and Handling

Property	Value	Reference
Molecular Formula	C9H18N4O3	[3][11]
Molecular Weight	230.26 g/mol	[3][11]
Appearance	Colorless to light yellow liquid	[4][11]
Storage	Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). In solvent, store at -80°C (6 months) or -20°C (1 month).	[11]
Solubility	Soluble in common organic solvents such as DMSO, DMF, and dichloromethane.	[15]

Experimental Protocols Boc Deprotection of Boc-NHCH2CH2-PEG1-azide



Prior to conjugation at the amine terminus, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[16][17]

Materials:

- Boc-NHCH2CH2-PEG1-azide
- Dichloromethane (DCM)[18]
- Trifluoroacetic acid (TFA)[18]
- Triisopropylsilane (TIS) (optional, as a scavenger)[18]
- Toluene[18]
- Diethyl ether (for precipitation)[18]

Protocol:

- Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[18]
- Cool the solution to 0°C in an ice bath.
- Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[18]
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[18]
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[18]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[18]
- To remove residual TFA, co-evaporate with toluene (3x).[18]

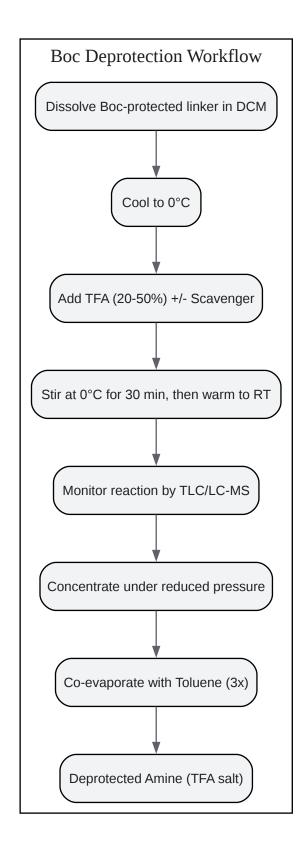




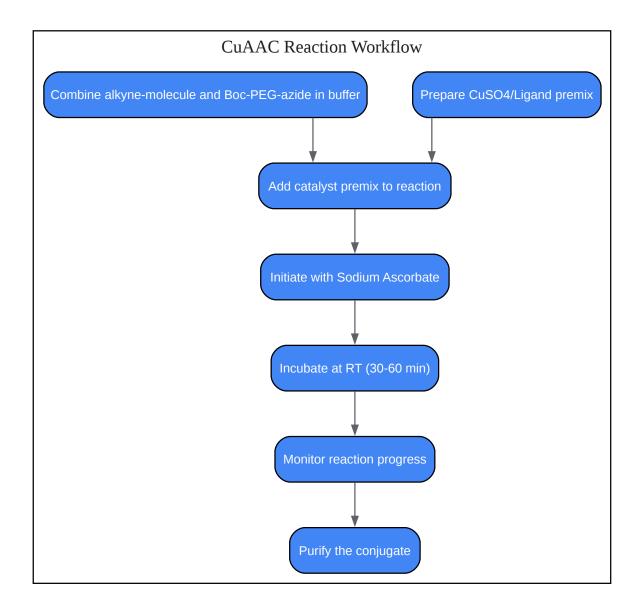


• The resulting TFA salt of the deprotected amine can be used directly in the next step or purified further. Purification can be achieved by precipitation with a non-polar solvent like diethyl ether.[18]

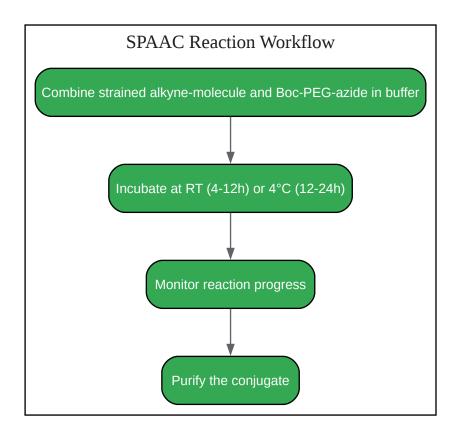












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